beta-D-Glucopyranoside, (3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[beta-D-glucopyranosyl-(1-->6)]-
Overview
Description
(3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->4)-O-[beta-D-glucopyranosyl-(1->6)]-beta-D-glucopyranoside is a complex triterpenoid saponin. This compound is characterized by its intricate structure, which includes multiple sugar moieties attached to a triterpenoid backbone. Triterpenoid saponins are known for their diverse biological activities and are often found in various medicinal plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->4)-O-[beta-D-glucopyranosyl-(1->6)]-beta-D-glucopyranoside involves multiple steps, including glycosylation reactions to attach the sugar moieties to the triterpenoid backbone. The triterpenoid core can be synthesized through a series of cyclization and oxidation reactions starting from simpler precursors. Glycosylation is typically achieved using glycosyl donors and acceptors under the influence of catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, such as specific medicinal plants known to contain triterpenoid saponins. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->4)-O-[beta-D-glucopyranosyl-(1->6)]-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the triterpenoid core can be reduced to single bonds.
Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release the sugar moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acidic conditions using hydrochloric acid or enzymatic hydrolysis using glycosidases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated triterpenoid derivatives.
Substitution: Free sugars and modified triterpenoid core.
Scientific Research Applications
(3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->4)-O-[beta-D-glucopyranosyl-(1->6)]-beta-D-glucopyranoside has various applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and triterpenoid synthesis.
Biology: Investigated for its role in cell signaling and membrane interactions due to its amphiphilic nature.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the formulation of natural products and cosmetics due to its surfactant properties.
Mechanism of Action
The mechanism of action of (3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->4)-O-[beta-D-glucopyranosyl-(1->6)]-beta-D-glucopyranoside involves its interaction with cell membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and signaling pathways. These interactions contribute to its biological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- (3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->4)-O-[beta-D-glucopyranosyl-(1->6)]-beta-D-glucopyranoside
- (3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->4)-O-[beta-D-glucopyranosyl-(1->6)]-beta-D-glucopyranoside
Uniqueness
The uniqueness of (3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->4)-O-[beta-D-glucopyranosyl-(1->6)]-beta-D-glucopyranoside lies in its specific glycosylation pattern and the presence of an epoxy group. These structural features contribute to its distinct biological activities and make it a valuable compound for research and industrial applications.
Biological Activity
beta-D-Glucopyranoside, (3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[beta-D-glucopyranosyl-(1-->6)]-, commonly referred to as a triterpenoid glycoside, is a complex compound derived from natural sources. This compound exhibits a variety of biological activities that have been the subject of numerous studies.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a large and complex structure typical of triterpenoids. Its structural features include:
- Triterpene Backbone : The oleanane structure contributes to its biological activity.
- Glycosidic Linkages : The presence of multiple sugar moieties enhances its solubility and bioavailability.
1. Antioxidant Activity
Research has shown that triterpenoid glycosides possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders .
2. Anti-inflammatory Effects
Studies indicate that this compound exhibits anti-inflammatory properties by modulating the expression of inflammatory cytokines. It has been shown to inhibit the production of pro-inflammatory mediators in vitro, making it a potential candidate for treating inflammatory diseases .
3. Anticancer Properties
In vitro studies have demonstrated that beta-D-glucopyranoside derivatives can induce apoptosis in cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects against K562 (chronic myeloid leukemia) and HCT-15 (colon cancer) cell lines, suggesting its potential as an anticancer agent .
4. Hepatoprotective Effects
The hepatoprotective activity of triterpenoid saponins has been documented extensively. These compounds can protect liver cells from damage induced by toxins such as D-galactosamine and tumor necrosis factor-alpha (TNF-alpha) . The mechanism involves the modulation of oxidative stress and inflammatory pathways.
Case Study 1: Antioxidant Activity
A study evaluating the antioxidant capacity of various triterpenoids found that beta-D-glucopyranoside significantly reduced lipid peroxidation in liver homogenates, indicating its potential protective role against oxidative damage .
Case Study 2: Cytotoxicity Against Cancer Cells
In a comparative analysis of different saponins, beta-D-glucopyranoside exhibited IC50 values lower than those of standard chemotherapeutic agents in K562 and HCT-15 cell lines, highlighting its effectiveness as a natural anticancer agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[(1S,2S,4S,5R,8R,10S,13S,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O17/c1-22-30(51)32(53)36(57)40(61-22)65-38-24(20-59-39-35(56)33(54)31(52)23(19-49)62-39)63-41(37(58)34(38)55)64-29-11-12-44(6)25(43(29,4)5)9-13-45(7)26(44)10-14-48-27-17-42(2,3)15-16-47(27,21-60-48)28(50)18-46(45,48)8/h10,14,22-41,49-58H,9,11-13,15-21H2,1-8H3/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36+,37+,38+,39+,40-,41-,44-,45+,46-,47+,48-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEMOEYSQDKAQF-JDRYWMLESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)COC9C(C(C(C(O9)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C=C[C@@]67[C@]5(C[C@@H]([C@@]8([C@H]6CC(CC8)(C)C)CO7)O)C)C)C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317381 | |
Record name | Saikosaponin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
927.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20736-08-7 | |
Record name | Saikosaponin C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20736-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Saikosaponin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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